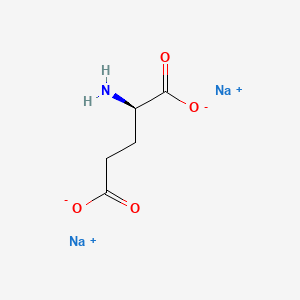

Sodium D-glutamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium D-glutamate, also known as monosodium glutamate, is the sodium salt of D-glutamic acid. It is widely recognized for its use as a flavor enhancer in the food industry, imparting the umami taste that enhances the savory flavor of foods. This compound is naturally found in various foods, including tomatoes, cheese, and certain seaweeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through several methods:

Hydrolysis of Vegetable Proteins: This method involves hydrolyzing vegetable proteins with hydrochloric acid to break peptide bonds and release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.

Chemical Synthesis: Starting with acrylonitrile, a series of chemical reactions can produce glutamic acid, which is subsequently neutralized with sodium hydroxide.

Bacterial Fermentation: This is the most common industrial method, where bacteria such as Corynebacterium glutamicum ferment carbohydrates to produce glutamic acid, which is then neutralized with sodium hydroxide.

Industrial Production Methods: The industrial production of this compound primarily relies on bacterial fermentation due to its efficiency and cost-effectiveness. The process involves fermenting starch or molasses with specific bacteria, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrochloric Acid: Used in the hydrolysis of vegetable proteins to produce glutamic acid.

Sodium Hydroxide: Used to neutralize glutamic acid to form this compound.

Major Products Formed:

Scientific Research Applications

Sodium D-glutamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Medicine: Studied for its potential effects on brain function and its role in neurodegenerative diseases.

Industry: Widely used in the food industry as a flavor enhancer and in the production of various food products.

Mechanism of Action

Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. These receptors play a crucial role in neurotransmission by increasing transmembrane calcium and sodium fluxes . Free glutamic acid, which cannot cross the blood-brain barrier in significant quantities, is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

L-glutamic Acid: The L-isomer of glutamic acid, which is also a key neurotransmitter in the central nervous system.

Sodium L-glutamate: The sodium salt of L-glutamic acid, commonly used in the food industry.

Glutamine: An amino acid derived from glutamic acid, involved in various metabolic processes.

Uniqueness: Sodium D-glutamate is unique due to its specific configuration and its widespread use as a flavor enhancer. Its ability to enhance the umami taste sets it apart from other similar compounds .

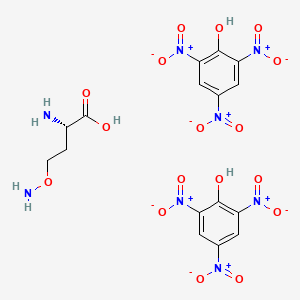

Properties

CAS No. |

32342-59-9 |

|---|---|

Molecular Formula |

C5H7NNa2O4 |

Molecular Weight |

191.09 g/mol |

IUPAC Name |

disodium;(2R)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |

InChI Key |

PXEDJBXQKAGXNJ-HWYNEVGZSA-L |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)